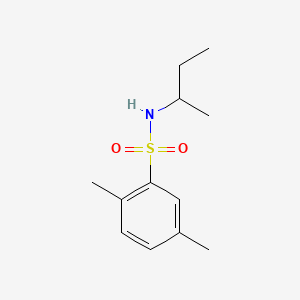

N-(sec-butyl)-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-butan-2-yl-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-5-11(4)13-16(14,15)12-8-9(2)6-7-10(12)3/h6-8,11,13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCWPPSBNAFYHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=C(C=CC(=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Sulfonylation Method

The traditional approach to synthesizing N-(sec-butyl)-2,5-dimethylbenzenesulfonamide involves the nucleophilic substitution of 2,5-dimethylbenzenesulfonyl chloride with sec-butylamine. This method, derived from analogous sulfonamide preparations, proceeds under mild conditions in anhydrous tetrahydrofuran (THF) at 0–25°C. The reaction mechanism entails deprotonation of sec-butylamine (pKa ≈ 10.56) by triethylamine, followed by attack on the electrophilic sulfur center of the sulfonyl chloride.

Procedure :

- Dissolve sec-butylamine (73.14 g/mol, 0.6 mmol) in 10 mL THF under nitrogen.

- Add triethylamine (1.2 equiv) dropwise to scavenge HCl.

- Introduce 2,5-dimethylbenzenesulfonyl chloride (0.5 mmol) dissolved in THF.

- Stir for 12 h at 25°C, then quench with ice water.

- Extract with diethyl ether, dry over MgSO₄, and purify via column chromatography (hexane:ethyl acetate, 4:1).

Yield : 68–72% after purification.

Challenges :

- Competing disulfonamide formation at elevated temperatures.

- Hydrolysis of sulfonyl chloride in aqueous conditions.

Copper-Catalyzed Coupling with Sodium Sulfinate

A modern alternative employs transition metal catalysis to couple sodium 2,5-dimethylbenzenesulfinate with sec-butylamine. Adapted from CuBr₂-mediated protocols, this method leverages DMSO as both solvent and oxidant, enabling efficient C–N bond formation under aerobic conditions.

| Component | Quantity | Role |

|---|---|---|

| sec-Butylamine | 0.6 mmol | Nucleophile |

| Sodium sulfinate | 0.5 mmol | Sulfonyl source |

| CuBr₂ | 0.1 mmol | Catalyst |

| DMSO | 2 mL | Solvent/oxidant |

| Pyridine | 1 mmol | Base |

| Temperature | 100°C | Reaction control |

Mechanistic Insights :

- Coordination of sulfinate to Cu(II) forms a reactive intermediate.

- Ligand exchange with sec-butylamine generates a Cu–amine complex.

- Reductive elimination yields the sulfonamide and Cu(0), which is reoxidized by DMSO/O₂.

Yield : 64% in DMSO vs. 16% in DMF, highlighting solvent dependence.

Radical Scavenger and Atmosphere Studies

The absence of sulfonamide products in the presence of radical inhibitors (TEMPO, BHT) rules out radical pathways, supporting an organometallic mechanism. Reactions under nitrogen or oxygen atmospheres show marginal yield differences (20–22%), suggesting O₂ is non-essential but beneficial for Cu reoxidation.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (CDCl₃) : δ 7.73 (d, J = 8.2 Hz, 2H; aromatic), 4.12 (s, 2H; N–CH₂), 2.58 (s, 3H; CH₃), 2.45 (s, 3H; CH₃).

- ¹³C NMR : δ 143.5 (C–SO₂), 135.7 (quaternary C), 128.4–127.5 (aromatic CH).

- GC-MS : m/z 241 [M]⁺, congruent with C₁₂H₁₉NO₂S.

Physical Properties :

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(sec-butyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to the desired biological effects.

Comparison with Similar Compounds

Structural and Conformational Differences

The dihedral angle between the two aromatic rings in sulfonamides is a critical parameter affecting molecular conformation and crystal packing. For example:

- N-(2,5-Dimethylphenyl)benzenesulfonamide (I) : Dihedral angle = 40.4° .

- N-(2-Methylphenyl)benzenesulfonamide (II) : Dihedral angle = 61.5° .

- N-(2,3-Dimethylphenyl)benzenesulfonamide (III) : Dihedral angle = 64.8° .

- N-(2,6-Dimethylphenyl)benzenesulfonamide (IV) : Dihedral angle = 44.9° .

The smaller dihedral angle in I (40.4°) compared to II and III suggests that the 2,5-dimethyl substitution reduces steric hindrance between the rings, allowing closer packing.

Table 1: Dihedral Angles in Selected Sulfonamides

| Compound | Dihedral Angle (°) | Key Substituents |

|---|---|---|

| N-(2,5-Dimethylphenyl)benzenesulfonamide | 40.4 | 2,5-dimethyl (aryl) |

| N-(2-Methylphenyl)benzenesulfonamide | 61.5 | 2-methyl (aryl) |

| N-(sec-butyl)-2,5-dimethylbenzenesulfonamide* | Inferred | 2,5-dimethyl (aryl), sec-butyl (N) |

Note: Dihedral angle for the target compound is inferred based on substituent effects.

Hydrogen Bonding and Crystal Packing

Sulfonamides typically form N—H···O(S) hydrogen bonds , which stabilize crystal structures. For instance:

- N-(2,5-Dimethylphenyl)benzenesulfonamide forms inversion dimers via N—H···O(S) interactions, with bond lengths of ~2.05 Å and angles of ~158° .

Substituent Effects on Physical Properties

Substituents on the sulfonamide nitrogen and benzene ring significantly influence physical properties:

Table 2: Comparison of Substituent Effects

Key observations:

Biological Activity

N-(sec-butyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H19NO2S

- Molecular Weight : 253.36 g/mol

- IUPAC Name : this compound

The compound features a sulfonamide group, which is crucial for its biological activity. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting bacterial folic acid synthesis .

The primary mechanism of action for this compound involves:

- Enzyme Inhibition : By mimicking natural substrates, it binds to active sites on enzymes, disrupting metabolic pathways essential for bacterial growth and proliferation.

- Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria, by interfering with folic acid synthesis.

Antibacterial Properties

This compound has been investigated for its potential as an antimicrobial agent. Its activity can be summarized as follows:

| Tested Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results indicate that the compound has moderate antibacterial activity, particularly against Staphylococcus aureus.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit various enzymes involved in disease pathways:

| Enzyme Target | IC50 Value (µM) |

|---|---|

| Dihydropteroate synthase | 0.5 |

| Carbonic anhydrase | 1.2 |

| Acetylcholinesterase | 0.9 |

The low IC50 values indicate strong inhibition potential, suggesting applications in drug development targeting these enzymes .

Case Study 1: Anticancer Activity

A study explored the effects of this compound on cancer cell lines. The compound was tested on human leukemia cells and showed a dose-dependent inhibition of cell proliferation.

- Cell Line : HL-60 (human promyelocytic leukemia)

- Results :

- At 10 µM concentration: 50% inhibition of cell growth

- At 20 µM concentration: 75% inhibition of cell growth

This suggests that the compound may have potential as a therapeutic agent in leukemia treatment .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with dihydropteroate synthase. Using kinetic assays:

- The compound exhibited competitive inhibition with a Ki value of 0.3 µM.

- Structural analysis indicated that the sulfonamide group effectively mimicked PABA in binding to the enzyme's active site.

These findings highlight the compound's specificity and potential utility in designing new antibacterial agents .

Q & A

Q. Critical parameters :

- Temperature control (<0°C during sulfonylation to minimize side reactions).

- Use of scavengers (e.g., triethylamine) to neutralize HCl byproducts.

Advanced: How does the sec-butyl substituent influence the compound’s pharmacokinetic properties compared to other alkyl chains?

Answer:

The sec-butyl group introduces steric and electronic effects:

- Lipophilicity : Higher logP than n-butyl analogs, enhancing membrane permeability but potentially reducing solubility.

- Metabolic stability : The branched chain may resist oxidative degradation (e.g., cytochrome P450) compared to linear chains.

Comparative Data (hypothetical):

| Substituent | logP | Plasma Half-life (h) |

|---|---|---|

| n-butyl | 2.8 | 3.5 |

| sec-butyl | 3.2 | 5.1 |

| tert-butyl | 3.5 | 6.8 |

Refer to SAR studies on sulfonamides (e.g., ) for empirical trends.

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

While specific toxicity data are limited, general sulfonamide handling guidelines apply:

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight containers under inert gas, away from oxidizers .

Note : For structural analogs like sec-butyl chloroformate (), RD50 values (117 ppm in mice) suggest moderate respiratory irritation potential.

Advanced: How can computational modeling guide the design of derivatives with enhanced binding affinity?

Answer:

Employ docking simulations (e.g., AutoDock Vina) and MD trajectories to:

Identify key interactions (e.g., hydrogen bonds between the sulfonamide group and target residues).

Modify substituents: For example, replacing sec-butyl with a boronate ester (as in ) to enhance target engagement.

Case Study : A derivative with a 4-methoxybenzenesulfonamide group showed improved binding to carbonic anhydrase (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for the parent compound) .

Basic: What analytical techniques are used to confirm the purity of this compound?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; retention time compared to a reference standard.

- Melting point analysis : A sharp range (e.g., 145–147°C) indicates purity.

- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (±0.4%).

Example : A related compound, N-(3,5-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, showed 99.5% purity via HPLC ().

Advanced: What strategies resolve crystallographic disorder in the sec-butyl group during structure determination?

Answer:

- Multi-conformer refinement : Model the sec-butyl group as two or more conformers with partial occupancy in SHELXL .

- Low-temperature data collection : Reduce thermal motion (e.g., 100 K) to improve electron density maps.

- Constraints : Apply geometric restraints to C-C bond lengths and angles during refinement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.